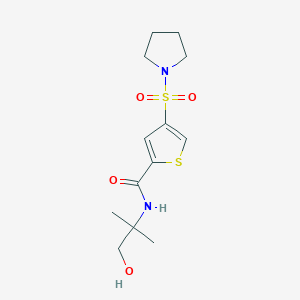

![molecular formula C18H13N5S B5596978 4-[(1-萘甲亚胺基)氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5596978.png)

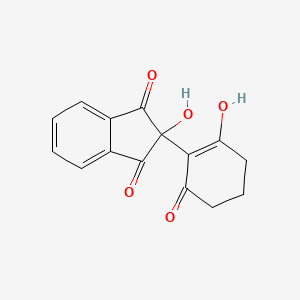

4-[(1-萘甲亚胺基)氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including 4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, often involves multi-step reaction sequences. A common approach for synthesizing such compounds includes the condensation of amines with aldehydes to form Schiff bases, followed by cyclo-condensation reactions with thioacetic acid or hydrazine hydrate to form the triazole core. For instance, Dave et al. (2007) describe a synthesis route starting from methyl nicotinate through a multi-step process, where the compound reacts with various aromatic aldehydes in the presence of glacial acetic acid to yield substituted triazoles (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of derivatives with different chemical and physical properties. The molecular structure of such compounds is often analyzed using spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. Sancak et al. (2007) have utilized Ab initio calculations alongside experimental data to provide detailed insights into the structural properties of triazole Schiff base derivatives (Sancak et al., 2007).

Chemical Reactions and Properties

Triazole derivatives exhibit a rich chemistry, engaging in various chemical reactions such as cycloadditions, nucleophilic substitutions, and coordination to metal ions. Their ability to act as ligands for metal complexes has been extensively studied, demonstrating the formation of coordination compounds with different metal ions, which have potential applications in catalysis and materials science. For example, the work by El-Shaieb et al. (2019) explores the reactivity of triazole derivatives towards carbonyl compounds, leading to novel triazolotriazine and triazolophthalazine derivatives (El-Shaieb et al., 2019).

科学研究应用

抗菌应用

从异烟酸酰肼开始合成 1,2,4-三唑,生成包括 4-[(芳基亚甲亚胺基)氨基]-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇在内的化合物,表明这些化合物表现出显着的抗菌活性。这展示了该化合物作为开发新型抗菌剂的关键成分的潜力 (Bayrak 等人,2009 年)。此外,4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的噻唑烷酮和曼尼希碱的合成和药理研究突出了这些化合物的抗菌和抗结核活性,进一步强调了 1,2,4-三唑衍生物在对抗微生物感染中的相关性 (Dave 等人,2007 年)。

在化学合成中的应用

该化合物的作用延伸到合成新的杂环化合物,正如其参与席夫碱的生产所证明的那样,席夫碱在合成生物活性化合物中至关重要。这些活性表明了该化合物的多功能性及其在创建具有抗菌特性的新型治疗剂方面的潜力 (Bayrak 等人,2009 年)。

缓蚀

由吡啶基取代的三唑合成的席夫碱,包括类似于 4-[(1-萘甲亚胺基)氨基]-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇的化合物,证明了它们作为盐酸溶液中低碳钢的缓蚀剂的有效性。这一应用表明了该化合物在工业应用中的潜力,特别是在保护金属免受腐蚀方面 (Ansari 等人,2014 年)。

环境和生物科学应用

基于反应的荧光探针的开发用于区分硫酚与脂肪族硫醇,展示了该化合物在环境和生物科学中的应用。这突出了其在灵敏和选择性检测技术中的效用,这对于监测污染物和了解生物过程至关重要 (Wang 等人,2012 年)。

作用机制

属性

IUPAC Name |

4-[(E)-naphthalen-1-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5S/c24-18-22-21-17(15-8-4-10-19-11-15)23(18)20-12-14-7-3-6-13-5-1-2-9-16(13)14/h1-12H,(H,22,24)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCLLMMVQLCBJM-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5596909.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)

![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)

![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)